N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(methylthio)benzamide
Description
N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(methylthio)benzamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a benzamide group. This structure is synthesized via condensation reactions in ionic liquid media, as demonstrated in a general procedure involving aldehydes and ethyl cyanoacetate in [bmim][BF4] . The compound’s substitution pattern—specifically the 1-methyl, 4-phenyl, and 2-(methylthio)benzamide groups—imparts unique physicochemical and biological properties, making it a candidate for pharmaceutical exploration, particularly in kinase inhibition or metabolic modulation.
Properties
IUPAC Name |
N-(1-methyl-6-oxo-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-25-20-18(15(12-17(26)22-20)13-8-4-3-5-9-13)19(24-25)23-21(27)14-10-6-7-11-16(14)28-2/h3-11,15H,12H2,1-2H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAENUUFTVYPQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)NC(=O)C4=CC=CC=C4SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-b]pyridine core fused with a benzamide moiety. Its molecular formula is with a molecular weight of approximately 350.43 g/mol. The unique arrangement of functional groups in this compound contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.43 g/mol |
| Structure | Pyrazolo[3,4-b]pyridine core fused with benzamide |
| CAS Number | 1209674-36-1 |
Synthesis
The synthesis of this compound can be achieved through various methods including:
- One-Pot Reactions : Utilizing microwave-assisted synthesis for efficient production.
- Multi-Step Synthetic Pathways : Involving condensation reactions between pyrazole derivatives and activated carbonyl compounds.
Recent studies highlight the importance of optimizing synthetic routes to enhance yield and purity while minimizing environmental impact .
Biological Activity
This compound exhibits a wide range of biological activities:
1. Antimicrobial Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridines possess significant antimicrobial properties against various pathogens .
2. Anticancer Potential : The compound has been shown to inhibit cell proliferation in cancer cell lines by targeting specific molecular pathways involved in tumor growth .
3. Enzyme Inhibition : It acts as an inhibitor for several enzymes including phosphodiesterase and cyclooxygenase, which are crucial in inflammatory pathways .
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Binding : The compound binds to active sites on target enzymes, inhibiting their activity and altering downstream signaling pathways.
- Cell Cycle Regulation : It influences cell cycle progression by modulating cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases and other pro-apoptotic factors .
Case Studies
Recent studies have illustrated the effectiveness of this compound in various therapeutic contexts:
- Anticancer Studies : A study demonstrated that the compound significantly reduced tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Scientific Research Applications
Antimicrobial Activity
Pyrazolo[3,4-b]pyridine derivatives have demonstrated notable antimicrobial properties. Research indicates that modifications in the structure can enhance their efficacy against various pathogens. A study highlighted that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections .
Anti-inflammatory Effects
Some derivatives of pyrazolo[3,4-b]pyridine are known to act as phosphodiesterase inhibitors, which contribute to their anti-inflammatory activity. This mechanism is particularly relevant for conditions such as asthma and chronic obstructive pulmonary disease (COPD). The ability to modulate inflammatory pathways positions these compounds as potential therapeutic agents in inflammatory diseases .
Central Nervous System Activity
Compounds within this class have been explored for their potential anxiolytic and analgesic properties. Specific derivatives have shown promise in the treatment of anxiety disorders and pain management, indicating that they may serve as effective alternatives to traditional CNS medications .
Synthesis and Biological Evaluation
A recent study synthesized various pyrazolo[3,4-b]pyridine derivatives and evaluated their biological activities. Among these, N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(methylthio)benzamide was identified as having significant inhibitory effects on specific enzymes linked to inflammation and pain pathways .
Structure-Activity Relationship (SAR) Studies
Research into the structure-activity relationships of pyrazolo[3,4-b]pyridines has revealed that specific substitutions can enhance biological activity. For instance, the presence of a methylthio group at the benzamide position has been associated with increased potency against target enzymes involved in inflammation .
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrazolo[3,4-b]pyridine vs. Pyrazolo[3,4-c]pyridine : The shift from the b to c position (e.g., ) alters ring fusion geometry, impacting electron distribution and binding interactions. The trifluoromethyl group in enhances metabolic stability but reduces solubility compared to the methylthio group in the target compound.
- This modification correlates with higher molecular weight (589.1 vs. ~450) and thermal stability (MP: 175–178°C).
Substituent Effects
- Benzamide vs. Sulfonamide : The sulfonamide group in improves acidity (pKa ~10) and membrane permeability relative to benzamide derivatives.
- Methylthio (SMe) vs. Trifluoromethyl (CF3) : The SMe group in the target compound offers moderate lipophilicity (logP ~3.5), while CF3 in increases hydrophobicity (logP ~4.2) but may introduce steric hindrance.
Stereochemical Considerations
The (4S,5S) configuration in highlights the role of stereochemistry in biological activity. Such enantiomeric specificity is absent in the target compound, suggesting divergent target selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
